molecular formula C20H15NO4 B325987 4-Nitrophenyl diphenylacetate

4-Nitrophenyl diphenylacetate

Cat. No.: B325987
M. Wt: 333.3 g/mol
InChI Key: LNXCCUOMRDQGNL-UHFFFAOYSA-N
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Description

It is characterized by two phenyl groups attached to the acetyl moiety, creating significant steric bulk. This compound is primarily used in enzymatic studies to investigate steric effects on hydrolysis kinetics, particularly in the context of biocatalytic mechanisms . Its synthesis involves acylation of 4-nitrophenol with diphenylacetyl chloride in the presence of triethylamine, yielding 68% purified product after chromatography .

Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

(4-nitrophenyl) 2,2-diphenylacetate

InChI

InChI=1S/C20H15NO4/c22-20(25-18-13-11-17(12-14-18)21(23)24)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H

InChI Key

LNXCCUOMRDQGNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 4-nitrophenyl diphenylacetate and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Physical Properties
4-Nitrophenyl acetate C₈H₇NO₄ 181.15 Low steric bulk; liquid at RT
4-Nitrophenyl propanoate C₉H₉NO₄ 211.17 Aliphatic substituent; liquid
4-Nitrophenyl 2-phenylacetate C₁₄H₁₁NO₄ 257.24 Moderate steric bulk; crystalline
This compound C₂₀H₁₅NO₄ 333.34 High steric bulk; solid
4-Nitrophenyl trimethylacetate C₁₁H₁₃NO₄ 223.23 Branched aliphatic; m.p. 92–95°C

Notes:

  • The diphenylacetate derivative has the highest molecular weight and steric hindrance due to its two phenyl groups.
  • Trimethylacetate (pivalate) exhibits a high melting point, reflecting its crystalline stability .

Enzymatic Hydrolysis Kinetics

Enzymatic hydrolysis rates (initial velocity, V₀) for nitrophenyl esters were studied using lipase, trypsin, and nattokinase :

Compound Average V₀ (mol/min) Key Observations
4-Nitrophenyl acetate High (reference) Rapid hydrolysis due to minimal steric hindrance; used in esterase assays
4-Nitrophenyl propanoate 0.305 Faster than acetate, suggesting favorable enzyme-substrate binding
4-Nitrophenyl 2-phenylacetate 0.305 Outlier in Taft plots; unexpected activity despite moderate steric bulk
This compound 0.0548 5.6× slower than phenylacetate; severe steric hindrance limits catalysis
4-Nitrophenyl 2,2,2-triphenylacetate ~0.00000373 Near-complete resistance to hydrolysis

Mechanistic Insights :

  • The Taft linear free-energy relationship (LFER) failed to predict hydrolysis trends for phenyl-substituted esters, highlighting limitations in traditional steric parameters (Es) .
  • Van der Waals measurements suggest phenyl groups are bulkier than Taft Es values imply, explaining diphenylacetate's outlier status .

Q & A

Basic: What are the standard protocols for synthesizing 4-nitrophenyl diphenylacetate, and how is its structural integrity validated?

Answer:

  • Synthesis : The compound is typically synthesized via an esterification reaction between diphenylacetyl chloride and 4-nitrophenol in anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts. The reaction is monitored by thin-layer chromatography (TLC) to confirm completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is employed to isolate the product.
  • Validation :
    • NMR spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons (δ 7.2–8.3 ppm) and ester carbonyl (δ ~170 ppm).
    • X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive structural confirmation, as demonstrated for structurally similar nitrophenyl esters .
    • IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Basic: How is this compound utilized as a substrate in enzyme activity assays?

Answer:

  • Principle : The compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, which is quantified spectrophotometrically at 405 nm (ε = 18,300 M⁻¹cm⁻¹ under alkaline conditions).
  • Protocol :
    • Prepare a substrate solution in a water-miscible organic solvent (e.g., DMSO, <2% v/v).
    • Initiate the reaction by adding the enzyme (e.g., lipase or nattokinase) in buffered solution (pH 7–8).
    • Monitor absorbance over time to calculate initial velocity (V₀) and kinetic parameters (Kₘ, kₐₜ) .

Advanced: How do steric effects of the diphenylacetate group influence enzymatic hydrolysis kinetics, and what methodologies quantify these effects?

Answer:

  • Steric Hindrance : The bulky diphenylacetate group reduces enzymatic hydrolysis rates due to restricted access to the active site. For example, this compound exhibits a V₀ of 0.0548 mol/min, significantly slower than less hindered analogs like 4-nitrophenyl propanoate (V₀ = 0.305 mol/min) .
  • Methodologies :
    • Taft Linear Free-Energy Relationships (LFER) : Model log(k/k₀) against steric substituent constants (Eₛ). However, diphenyl groups deviate from linearity due to discrepancies between Eₛ and Van der Waals radii .
    • Kinetic Profiling : Compare hydrolysis rates across sterically varied substrates (e.g., phenyl, diphenyl, triphenyl esters) under standardized conditions .
    • Computational Analysis : Mulliken charge calculations on the carbonyl carbon and molecular docking to assess steric clashes in enzyme active sites .

Advanced: How can contradictions between Taft LFER predictions and experimental hydrolysis rates for sterically hindered substrates be resolved?

Answer:

  • Issue : Taft Eₛ parameters (derived from methyl ester hydrolysis) poorly correlate with Van der Waals measurements for aryl groups, leading to nonlinear LFER plots (e.g., outliers for diphenylacetate) .
  • Strategies :
    • Alternative Steric Descriptors : Use Van der Waals surface area or steric occupancy metrics instead of Eₛ .
    • Binding Affinity Studies : Measure enzyme-substrate dissociation constants (Kₐ) via isothermal titration calorimetry (ITC) to decouple steric effects from binding efficiency.
    • Enzyme Engineering : Use site-directed mutagenesis to modify active-site residues (e.g., glycine-to-tryptophan substitutions) and assess steric tolerance .

Advanced: What computational methods predict the reactivity of this compound in enzyme-catalyzed reactions?

Answer:

  • Quantum Mechanics (QM) : Calculate Mulliken charges and electrostatic potential maps to assess electrophilicity of the ester carbonyl group .
  • Molecular Dynamics (MD) : Simulate substrate-enzyme binding trajectories to identify steric clashes (e.g., with lipase active-site residues) .
  • Density Functional Theory (DFT) : Model transition states for hydrolysis to compare activation energies across substrates .

Basic: What analytical techniques are critical for characterizing this compound in reaction mixtures?

Answer:

  • TLC : Use silica gel plates with UV visualization to monitor reaction progress (hexane:ethyl acetate = 7:3, Rf ~0.5) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify substrate and product purity .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ = 345.4 m/z) and fragmentation patterns .

Advanced: How does the crystal structure of this compound derivatives inform steric and electronic properties?

Answer:

  • Crystallographic Data : For analogous nitrophenyl esters (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine), triclinic packing (space group P1) reveals dihedral angles between aryl groups (e.g., 81.6°), highlighting steric constraints .
  • Electron Density Maps : Identify π-π stacking interactions and nitro group orientation, which influence substrate-enzyme binding .

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